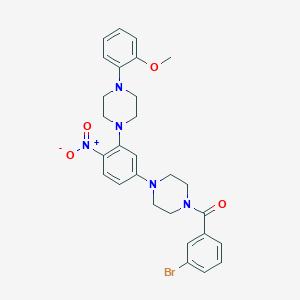![molecular formula C20H20N2O4S B11498775 N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide](/img/structure/B11498775.png)
N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide is a complex organic compound that features a dibenzo[b,d]furan core, a cyclopropanecarboxamide group, and a pyrrolidinylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. The dibenzo[b,d]furan core can be synthesized through O-arylation reactions followed by cyclization of diaryl ethers .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to accelerate reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted sulfonamides or amides.
Scientific Research Applications
N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access . The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler analog without the sulfonyl and cyclopropanecarboxamide groups.
Dibenzo[b,d]thiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Naphtho[1,2-b]benzofuran: A related compound with an extended aromatic system.
Uniqueness
N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidinylsulfonyl group enhances its solubility and potential for interaction with biological targets, while the cyclopropanecarboxamide group adds rigidity to the molecule, influencing its binding properties .
Properties
Molecular Formula |
C20H20N2O4S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(8-pyrrolidin-1-ylsulfonyldibenzofuran-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C20H20N2O4S/c23-20(13-3-4-13)21-14-5-7-16-17-12-15(6-8-18(17)26-19(16)11-14)27(24,25)22-9-1-2-10-22/h5-8,11-13H,1-4,9-10H2,(H,21,23) |
InChI Key |
SCRKKJBFXCYGIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)NC(=O)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(phenyl)methanone](/img/structure/B11498702.png)
![N,1-dibenzyl-5-[(trifluoroacetyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11498709.png)
![3-({[2-(Adamantan-1-YL)-1,3-thiazol-4-YL]methyl}sulfanyl)-5-[(4-chlorophenyl)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11498710.png)
![Butyric acid, 2-[[5-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-2-methylfuran-3-carbonyl]amino]-3-methyl-, ethyl ester](/img/structure/B11498717.png)
![7-Nitropyrido[1,2-a]benzimidazole](/img/structure/B11498725.png)
![N-(Adamantan-2-YL)-2-[2-(2H-1,2,3-benzotriazol-2-YL)-4-methylphenoxy]acetamide](/img/structure/B11498733.png)

![N-[2-(3,4-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B11498741.png)
![methyl (6-ethyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B11498745.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11498757.png)
![Benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-](/img/structure/B11498767.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B11498772.png)
![4-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11498774.png)
![2-hydroxy-5,5-dimethyl-1-(quinolin-2-yl)-2-(trifluoromethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B11498779.png)
